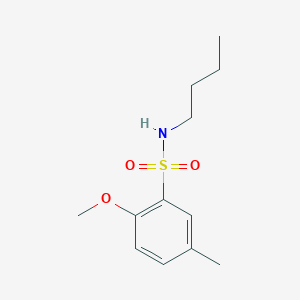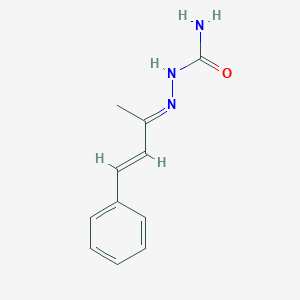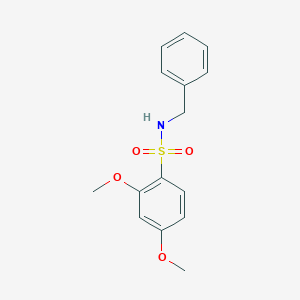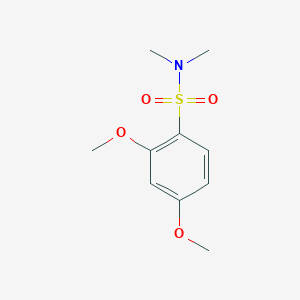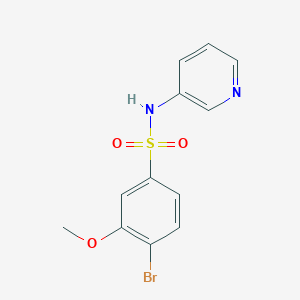![molecular formula C19H23FN2O3S B239429 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells.
作用機序
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the development and survival of cancer cells, particularly in hematological malignancies. 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine binds to the active site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival. This leads to apoptosis (programmed cell death) of cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed. 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax.
実験室実験の利点と制限
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other anti-cancer drugs. However, there are some limitations to its use in lab experiments, including its high cost, the need for specialized equipment and expertise for its synthesis and handling, and the limited availability of the compound.
将来の方向性
There are several future directions for the development and application of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine. These include:
1. Clinical trials to evaluate the safety and efficacy of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine in cancer patients.
2. Optimization of the synthesis method to improve yields and reduce costs.
3. Development of new formulations and delivery methods to improve the pharmacokinetic properties of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine.
4. Exploration of the potential of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine in combination with other anti-cancer drugs and immunotherapies.
5. Investigation of the role of BTK in other diseases and conditions, such as autoimmune disorders and inflammatory diseases.
In conclusion, 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancers. Its selective inhibition of BTK and favorable pharmacokinetic profile make it an attractive candidate for further development and clinical use. Further research is needed to fully understand its mechanism of action, optimize its synthesis and delivery, and explore its potential in combination with other anti-cancer therapies.
合成法
The synthesis of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2,4-dimethylphenylamine with 4-fluoro-2-methoxybenzenesulfonyl chloride to form the intermediate 1-(2,4-dimethylphenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine. This intermediate is then reacted with piperazine to form the final product, 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine. The synthesis of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been optimized to produce high yields and purity.
科学的研究の応用
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has shown promising results in preclinical studies for the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by targeting the BTK pathway. 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine in cancer patients.
特性
製品名 |
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C19H23FN2O3S |
分子量 |
378.5 g/mol |
IUPAC名 |
1-(2,4-dimethylphenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23FN2O3S/c1-14-4-6-17(15(2)12-14)21-8-10-22(11-9-21)26(23,24)19-7-5-16(20)13-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
InChIキー |
YNMNUOHYAOOIQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC)C |
正規SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)

